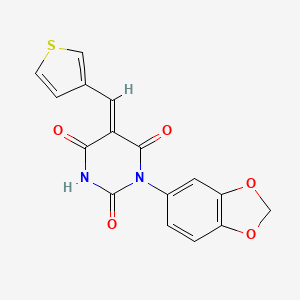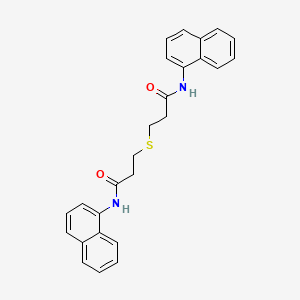![molecular formula C18H18N4O5 B4861062 N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide](/img/structure/B4861062.png)
N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide
Overview
Description
N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced through an acylation reaction, where the indole is treated with an acyl chloride or anhydride in the presence of a base.
Attachment of the 2-methoxyethyl Group: This step involves the alkylation of the nitrogen atom with 2-methoxyethyl chloride in the presence of a base such as sodium hydride.
Formation of the 2,4,6-trioxo-1,3-diazinan-5-ylidene Group: This group can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.
Drug Development:
Medicine
Therapeutic Agents: The compound may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry
Material Science:
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as tryptophan, serotonin, and melatonin share the indole core structure.
Acetamide Derivatives: Compounds like acetamide, N-methylacetamide, and N-ethylacetamide share the acetamide functional group.
Uniqueness
N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-27-7-6-19-15(23)10-22-9-11(12-4-2-3-5-14(12)22)8-13-16(24)20-18(26)21-17(13)25/h2-5,8-9H,6-7,10H2,1H3,(H,19,23)(H2,20,21,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMSFFZKKSPGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331679 | |
| Record name | N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665600 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
371135-81-8 | |
| Record name | N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4860981.png)

![N-{[4-ethyl-5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4860994.png)
![1-[(4-CHLOROPHENYL)METHANESULFONYL]-N,N-DIMETHYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4860995.png)
![N-(3-chlorophenyl)-4-[(pyridin-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B4861002.png)

![1-methyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4861031.png)
![2-{[4-allyl-5-(3-chloro-4-isopropoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4861037.png)
![3-({[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4861040.png)
![3-chloro-N-[4-(diethylamino)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B4861046.png)
![METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-ETHOXYPHENOXY]METHYL}-2-FUROATE](/img/structure/B4861051.png)
![1-(2,4-Dichlorophenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4861057.png)
![2-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-17-HYDROXY-10,13-DIMETHYLTETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-ONE](/img/structure/B4861064.png)
![2-[4-(3-furylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4861068.png)
